molecular formula C25H23ClN2O5 B15088634 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B15088634
M. Wt: 466.9 g/mol
InChI Key: CPBFXSUKSFKRLH-MZJWZYIUSA-N
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Description

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple aromatic rings, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3,4-dimethylphenoxyacetic acid with hydrazine to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 4-chlorobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydrazone chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the aromatic rings can interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl]-2-ethoxyphenyl 4-chlorobenzoate
  • 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl]-2-methoxyphenyl (2E)-3-phenylacrylate
  • 2-[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide

Properties

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C25H23ClN2O5/c1-16-4-10-21(12-17(16)2)32-15-24(29)28-27-14-18-5-11-22(23(13-18)31-3)33-25(30)19-6-8-20(26)9-7-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

CPBFXSUKSFKRLH-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC)C

Origin of Product

United States

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